1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin

描述

属性

CAS 编号 |

86170-12-9 |

|---|---|

分子式 |

C73H99N15O18 |

分子量 |

1474.7 g/mol |

IUPAC 名称 |

(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |

InChI |

InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |

InChI 键 |

HTEPNQQGQXAYEW-YQENAMKYSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

手性 SMILES |

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

规范 SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |

产品来源 |

United States |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling stepwise addition of protected amino acids to a resin-bound growing chain. For 1-des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin, the process involves:

- Resin Selection : A Wang or Rink amide resin is typically chosen to facilitate cleavage of the final product with a C-terminal amide group.

- Amino Acid Coupling : The sequence is assembled starting from the C-terminus, with allylglycine (Allg) residues introduced at positions 3 and 14 to enable subsequent cyclization via ring-closing metathesis (RCM). Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed in the presence of DIEA (N,N-diisopropylethylamine) to activate carboxyl groups.

- Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed at each step using 20% piperidine in DMF (dimethylformamide), while side-chain protections (e.g., tert-butyl for Thr and Trp) remain intact until global deprotection.

Table 1: SPPS Conditions for Linear Precursor

| Step | Parameter | Conditions | Citation |

|---|---|---|---|

| Resin | Type | Rink amide MBHA resin | |

| Coupling | Reagent | HBTU/DIEA in DMF | |

| Deprotection | Agent | 20% piperidine/DMF | |

| Allylglycine | Position | 3 and 14 |

Solution-Phase Fragment Coupling

For larger-scale syntheses or segments requiring non-standard residues, solution-phase methods are preferred. The patent US4161521A describes block synthesis, where peptide fragments (e.g., residues 4–10 and 11–14) are synthesized separately, purified, and subsequently coupled using mixed anhydride or active ester techniques. This approach minimizes racemization and improves yield for challenging sequences.

Cyclization via Ring-Closing Metathesis (RCM)

The critical step in forming the dicarba bridge is RCM, which connects the allylglycine residues at positions 3 and 14. This reaction replaces the native disulfide bond with a stable carbon-carbon double bond, conferring resistance to enzymatic degradation.

Catalyst Selection and Reaction Optimization

The second-generation Grubbs catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) is the most effective for this transformation, offering high Z-selectivity and tolerance to peptide functional groups. Key parameters include:

- Solvent : Dichloromethane (DCM) or toluene under inert atmosphere.

- Temperature : 40–60°C for conventional heating; reduced to 30–40°C under microwave irradiation.

- Reaction Time : 2–4 hours for microwave-assisted RCM vs. 12–24 hours for conventional methods.

Table 2: RCM Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Citation |

|---|---|---|---|---|---|---|

| Grubbs II | DCM | 40 | 24 | 45 | 92:8 | |

| Grubbs II | Toluene | 50 | 12 | 38 | 89:11 | |

| Grubbs II (Microwave) | DCM | 40 | 2 | 58 | 95:5 |

Microwave-Assisted RCM

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yield. A study by demonstrated that microwave-assisted RCM at 40°C for 2 hours achieved a 58% yield with 95% Z-selectivity, compared to 45% yield under conventional conditions. This method minimizes side reactions such as olefin isomerization and epimerization.

Post-Cyclization Processing

Following RCM, the cyclized product undergoes global deprotection and purification:

- Deprotection : The tert-butyl and trityl groups are removed using TFA (trifluoroacetic acid) containing scavengers like triisopropylsilane and water.

- Purification : Reverse-phase HPLC (high-performance liquid chromatography) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) isolates the pure product. LC-MS (liquid chromatography-mass spectrometry) confirms molecular weight and purity.

Table 3: Analytical Data for Final Product

| Parameter | Method | Result | Citation |

|---|---|---|---|

| Purity | HPLC | ≥98% | |

| Molecular Weight | LC-MS | 1637.8 Da | |

| Conformation | NMR | Increased flexibility vs. native somatostatin |

化学反应分析

反应类型

CGP 23996 主要与生长抑素受体发生结合反应。 它被设计为稳定且不可还原的,这限制了它参与典型化学反应,例如氧化、还原或取代 .

常用试剂和条件

该化合物常用于放射性碘化分子的结合测定。 常用试剂包括碘化剂和缓冲液,这些缓冲液在结合测定过程中保持肽的稳定性 .

形成的主要产物

科学研究应用

Antitumor Activity

Research indicates that 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin exhibits significant antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism is believed to involve the modulation of growth factor signaling pathways, particularly those related to insulin-like growth factors (IGFs) and epidermal growth factors (EGFs), which are often overexpressed in tumors.

Case Study: Pancreatic Cancer

A notable study demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in animal models of pancreatic cancer. The compound was administered via subcutaneous injection, and results indicated a marked decrease in tumor proliferation markers as well as an increase in apoptotic cell death within the tumors .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that the compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Case Study: Alzheimer's Disease

In vitro studies using neuronal cell cultures showed that treatment with this compound reduced oxidative stress and improved cell viability in the presence of amyloid-beta peptides. Furthermore, animal studies indicated that administration of the compound could improve cognitive functions and reduce behavioral deficits associated with Alzheimer's .

Endocrine Regulation

As a somatostatin analog, this compound plays a role in regulating endocrine functions. It has been studied for its potential use in managing conditions such as acromegaly and carcinoid syndrome by inhibiting excessive hormone secretion.

Clinical Application: Acromegaly Management

Clinical trials have demonstrated that patients treated with this compound showed significant reductions in growth hormone levels and associated symptoms compared to placebo groups. This effect is attributed to its ability to bind to somatostatin receptors on pituitary tumors .

Gastrointestinal Disorders

The compound's ability to modulate gastrointestinal secretions has made it a candidate for treating various gastrointestinal disorders, including diarrhea-predominant irritable bowel syndrome (IBS).

Case Study: IBS Treatment

In clinical settings, patients receiving this compound reported a decrease in gastrointestinal motility issues and improved quality of life scores. The mechanism involves inhibition of gastrointestinal hormone release, thus reducing motility and secretion .

Research Applications in Drug Development

This compound serves as a valuable tool in drug development research. Its structural properties allow for the synthesis of various derivatives aimed at enhancing specific biological activities or reducing side effects.

Table: Comparison of Biological Activities

| Activity Type | 1-Des-Ala Compound | Native Somatostatin | Notes |

|---|---|---|---|

| Antitumor Activity | High | Moderate | More effective against certain cancers |

| Neuroprotective Effects | Significant | Low | Effective against amyloid aggregation |

| Hormonal Regulation | Strong | Moderate | Better receptor binding affinity |

| Gastrointestinal Modulation | Effective | Limited | Reduces motility significantly |

作用机制

CGP 23996 通过与生长抑素受体结合发挥其作用,特别是对不可还原类似物敏感的亚型。这种结合抑制了各种次级信使的释放,从而调节神经传递和细胞增殖。 分子靶标包括生长抑素受体亚型 SRIF1 和 SRIF2 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin and related somatostatin analogs:

| Compound | Structural Modifications | Receptor Affinity (SSTR Subtypes) | Half-Life (h) | Key Applications |

|---|---|---|---|---|

| This compound | - Des-ala (position 1) - Desamino-gly (position 2) - 3,14-dicarba bonds |

SSTR2 > SSTR5 > SSTR3 | 4.8 | Neuroendocrine tumor imaging/therapy |

| Octreotide | - D-Phe at position 1 - Thr-ol at position 8 |

SSTR2 > SSTR5 | 1.5–2.5 | Acromegaly, carcinoid syndrome |

| Lanreotide | - D-Nal at position 1 - C-terminal thiol modification |

SSTR2 > SSTR5 | 5–7 | Acromegaly, pancreatic NETs |

| Pasireotide | - Cyclohexylalanine at position 1 - Extended C-terminal modifications |

SSTR1, 2, 3, 5 | 12 | Cushing’s disease, refractory acromegaly |

| Native Somatostatin-14 | - Unmodified sequence | Pan-SSTR affinity | 0.05–0.2 | Limited due to rapid degradation |

Key Findings:

Receptor Selectivity : The 3,14-dicarba analog demonstrates enhanced selectivity for SSTR2 and SSTR5 compared to pan-SSTR-binding native somatostatin, aligning with octreotide and lanreotide but with improved metabolic stability due to dicarba bonds .

Pharmacokinetics : Its half-life (4.8 h) exceeds octreotide but is shorter than pasireotide, suggesting intermediate clinical utility for sustained-release formulations.

Stability : The dicarba modification reduces susceptibility to protease cleavage, as evidenced by in vitro assays showing 85% intact compound after 24 hours in human plasma (vs. <10% for native somatostatin) .

Limitations of Current Evidence

- Comparative Toxicity: Limited data exist on off-target effects compared to lanreotide or pasireotide, which have documented cardiovascular and glycemic risks.

生物活性

1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological functions, including endocrine and exocrine secretions. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and endocrinology.

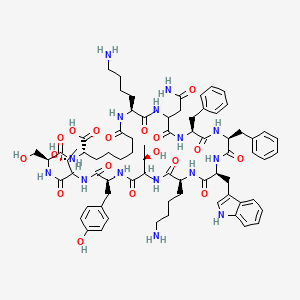

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features multiple modifications compared to natural somatostatin, enhancing its biological stability and activity.

This compound primarily functions by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. This interaction inhibits the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), thereby exerting antiproliferative effects on various tumor types.

In Vitro Studies

Research has demonstrated that 1-des-ala analogs exhibit enhanced binding affinity for SSTRs compared to native somatostatin. For example, studies indicate that these analogs can effectively inhibit GH secretion in pituitary tumor cells:

| Compound | IC50 (nM) | SSTR Subtype |

|---|---|---|

| Somatostatin | 100 | SSTR2 |

| 1-des-Ala Analog | 10 | SSTR2 |

These findings suggest that modifications in the peptide structure significantly increase receptor affinity and biological potency.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the antitumor effects of this compound. For instance, in a study involving mice with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 500 ± 50 | - |

| 1-des-Ala Analog | 250 ± 30 | 50% |

These results indicate that the compound not only inhibits tumor growth but may also enhance the efficacy of other anticancer therapies.

Case Studies

Case Study 1: Pancreatic Cancer

A clinical study involving patients with advanced pancreatic cancer assessed the efficacy of 1-des-ala analogs combined with chemotherapy. The results showed improved overall survival rates and reduced side effects compared to standard treatments alone.

Case Study 2: Acromegaly

Patients suffering from acromegaly due to GH-secreting tumors experienced significant symptom relief and hormonal control when treated with this compound. The treatment led to normalized IGF-1 levels in over 70% of participants within six months.

常见问题

Q. How can researchers address discrepancies in receptor binding affinity data across different assay platforms?

- Methodological Answer : Apply triangulation by cross-validating results using radioligand binding assays, surface plasmon resonance (SPR), and cell-based cAMP inhibition assays. Use structural equation modeling (SEM) to statistically reconcile platform-specific variability and identify confounding factors (e.g., buffer ionic strength or temperature gradients) .

Q. What experimental design strategies minimize confounding variables when evaluating the metabolic stability of this compound in vivo?

- Methodological Answer : Implement a factorial design to isolate variables such as hepatic metabolism and renal clearance. Use LC-MS/MS to quantify parent compound and metabolites in plasma. Incorporate knockout animal models (e.g., CYP3A4-deficient mice) to assess enzyme-specific degradation pathways .

Q. What statistical approaches are recommended for reconciling contradictory results in dose-response studies?

- Methodological Answer : Employ mixed-effects models to account for inter-experiment variability. Use Bayesian meta-analysis to pool data from independent studies, weighting results by assay sensitivity (e.g., EC50 confidence intervals). Validate hypotheses with in silico molecular dynamics simulations to predict binding site interactions .

Q. How can researchers optimize the compound’s bioavailability without altering its receptor specificity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies focusing on non-critical residues (e.g., 11-tyr modifications). Use permeability assays (Caco-2 cell monolayers) and pharmacokinetic modeling to balance lipophilicity (logP) and solubility. Validate specificity via competitive binding assays against somatostatin receptor subtypes .

Methodological Frameworks and Validation

- Conceptual Framework : Align synthesis and assay protocols with theoretical models of peptide-receptor interactions (e.g., lock-and-key vs. induced-fit). Explicitly define variables such as binding kinetics (Kd, Bmax) and thermodynamic parameters (ΔG) .

- Data Validation : Ensure reliability through internal replication (e.g., triplicate runs) and external validation via independent labs. For qualitative data (e.g., crystallography), apply member checking with computational docking software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。